molecular formula C24H20ClN3O6S B3014319 Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-09-5

Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B3014319
CAS RN: 851952-09-5
M. Wt: 513.95
InChI Key: HCSPBYQTTGWXQC-UHFFFAOYSA-N
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Description

Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H20ClN3O6S and its molecular weight is 513.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing novel derivatives by reacting this compound or similar structures with various reagents. These methods often involve cyclization reactions, condensation with hydrazine hydrate, and treatment with alkylating agents to produce a variety of heterocyclic compounds. These synthesized compounds are then characterized using spectral data and elemental analysis to confirm their structures (Hassan, Hafez, & Osman, 2014), (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

Cytotoxicity and Anticancer Activity

Several studies have focused on evaluating the cytotoxicity and anticancer activity of new compounds derived from Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate. These compounds have been tested in vitro against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells, to determine their potential as anticancer agents. Some compounds have shown significant antiproliferative potential, indicating their promise for further investigation as novel anticancer therapeutics (Gad et al., 2020).

Antibacterial Activity

The novel derivatives synthesized from this compound have also been evaluated for their antibacterial activities. These studies aim to discover new antimicrobial agents by assessing the synthesized compounds' efficacy against various bacterial strains. The findings suggest that some derivatives possess moderate to potent antibacterial properties, highlighting the potential for developing new antibacterial agents from this chemical scaffold (Al-Kamali et al., 2014).

Molecular Modeling and Drug Design

Research has also involved molecular modeling and drug design studies, where derivatives of Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate are analyzed for their potential as drug candidates. These studies utilize computational methods to predict the binding energies, physicochemical properties, and drug-likeness scores of the synthesized compounds, facilitating the identification of promising molecules for further development as therapeutic agents (Gad et al., 2020).

properties

IUPAC Name

ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O6S/c1-4-34-24(31)20-17-12-35-22(26-21(29)16-11-13(25)5-10-18(16)33-3)19(17)23(30)28(27-20)14-6-8-15(32-2)9-7-14/h5-12H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSPBYQTTGWXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)Cl)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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